(7-chloro-1H-indol-4-yl)methanol
Description
(7-chloro-1H-indol-4-yl)methanol: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a chloro substituent at the 7th position and a hydroxymethyl group at the 4th position of the indole ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Properties
IUPAC Name |
(7-chloro-1H-indol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPCZJVZJDUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1CO)C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 7-chloroindole with formaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for (7-chloro-1H-indol-4-yl)methanol may involve large-scale chlorination and subsequent hydroxymethylation processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-chloro-1H-indol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloro group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-chloro-1H-indole-4-carboxylic acid.
Reduction: Formation of 7-chloro-1H-indol-4-ylmethane.
Substitution: Formation of 7-amino-1H-indol-4-ylmethanol or 7-thio-1H-indol-4-ylmethanol.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds related to (7-chloro-1H-indol-4-yl)methanol. For instance, a series of synthesized compounds were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited potent antiplasmodial activity in the nanomolar range. Specifically, compound 7g demonstrated significant effectiveness against chloroquine-resistant strains, achieving an IC90 that supports its candidacy as an antimalarial drug .
Table 1: In Vivo Antimalarial Activity of Selected Compounds
| Compound | Dose (mg/kg) | % Suppression on Day 4 | Survival Rate |
|---|---|---|---|
| 7a | 100 x 7 days | 100 | 5/6 |
| 7g | 100 x 7 days | 100 | 5/5 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various indole derivatives, including those based on this compound, have shown promising results against multiple cancer cell lines. For example, studies report IC50 values ranging from 4.0 to 10.0 µM for several derivatives, indicating their potential as effective anticancer agents.
Table 2: Anticancer Activity of Indole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 4.0 | A549 (Lung) |
| Compound B | 8.5 | MCF-7 (Breast) |
| Compound C | 10.0 | HeLa (Cervical) |
Anti-inflammatory Effects
In addition to its antimalarial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures, suggesting its potential use in treating inflammatory diseases .
Table 3: Cytokine Inhibition by this compound
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
Dye and Pigment Production
The aromatic properties of this compound make it suitable for use in the production of dyes and pigments. Its structural characteristics allow it to participate in various chemical reactions that yield vibrant colors, which are valuable in textile and cosmetic industries .
Mechanism of Action
The mechanism of action of (7-chloro-1H-indol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
7-chloro-4-methyl-1H-indole: This compound has a methyl group instead of a hydroxymethyl group at the 4th position.
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid: This compound features two indole moieties and additional carboxylic acid groups.
Uniqueness: (7-chloro-1H-indol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical reactivity and potential therapeutic applications .
Biological Activity
Introduction
(7-chloro-1H-indol-4-yl)methanol is a compound belonging to the indole family, characterized by a chloro substituent at the 7th position and a hydroxymethyl group at the 4th position of the indole ring. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis : The compound can be synthesized through a reaction between 7-chloroindole and formaldehyde under acidic conditions, yielding high purity products suitable for biological evaluation.
This compound exhibits its biological effects primarily through interactions with various molecular targets:
- Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, influencing various signaling pathways.
- Biochemical Pathways : These compounds are known to impact numerous biochemical pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell growth through various mechanisms:
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : These compounds may promote apoptosis in tumor cells via mitochondrial pathways .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests its potential application in developing new antimicrobial agents.
Neuropharmacological Effects
Studies have also explored the neuropharmacological effects of indole derivatives, including this compound. These compounds may exhibit anxiolytic and sedative properties, which could be beneficial in treating anxiety disorders. The mechanism involves modulation of neurotransmitter systems within the central nervous system .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 50 µM, the compound significantly reduced cell viability after four days of treatment, suggesting its potential as a therapeutic agent in breast cancer management .
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against clinical isolates of resistant bacterial strains. The findings demonstrated that the compound effectively inhibited bacterial growth, indicating its potential use in treating infections caused by multidrug-resistant organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
